Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Overview
Description
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in organic synthesis and industrial processes. This particular compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, which is further connected to a formamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 7-methoxy-1-naphthaldehyde with ethylamine to form the corresponding imine, which is then reduced to the amine. The final step involves the formylation of the amine using formic acid or a formylating agent such as ethyl formate under acidic conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfonated rice husk ash (RHA-SO3H) can be employed to promote the formylation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: 2-(7-hydroxy-1-naphthalenyl)ethyl formamide.
Reduction: 2-(7-methoxy-1-naphthalenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The methoxy-naphthalene moiety can intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formamide group can form hydrogen bonds with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-methoxy-1-naphthalenyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(2-(7-hydroxy-1-naphthalenyl)ethyl)formamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its specific combination of a methoxy-naphthalene moiety and a formamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVBLHBIPTPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160494 | |
Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-05-0 | |
Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.